molecular formula C15H16ClNO2S B2370102 5-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE CAS No. 1448131-80-3

5-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2370102
CAS No.: 1448131-80-3
M. Wt: 309.81
InChI Key: HGHORKLUAMHEHC-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Scientific Research Applications

5-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated thiophene is reacted with 2-methoxy-2-(o-tolyl)ethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound has a similar structure but includes a benzamide moiety instead of a thiophene ring.

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)thiophene-2-carboxamide: Similar to the target compound but with a different substituent on the thiophene ring.

Uniqueness

5-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring provides stability and electronic properties, while the methoxy and carboxamide groups offer opportunities for further functionalization and interaction with biological targets.

Properties

IUPAC Name

5-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-10-5-3-4-6-11(10)12(19-2)9-17-15(18)13-7-8-14(16)20-13/h3-8,12H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHORKLUAMHEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC=C(S2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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